molecular formula C23H24N2O6 B2853294 Ethyl 2-(2-((2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamido)benzoate CAS No. 898411-77-3

Ethyl 2-(2-((2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamido)benzoate

Cat. No.: B2853294
CAS No.: 898411-77-3
M. Wt: 424.453
InChI Key: BTNYFFSEQRJIMX-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamido)benzoate is a synthetic organic compound featuring a benzoate ester core linked via an acetamido bridge to a substituted isoquinolinone moiety. The structure integrates:

  • Ethyl benzoate backbone: Provides ester functionality, influencing solubility and metabolic stability.

This compound’s design aligns with trends in medicinal chemistry, where isoquinoline derivatives are explored for anticancer, anti-inflammatory, and antimicrobial applications. However, its exact biological profile remains uncharacterized in the current literature.

Properties

IUPAC Name

ethyl 2-[[2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6/c1-3-30-23(28)18-7-4-5-9-19(18)24-21(26)15-31-20-10-6-8-17-16(20)11-12-25(22(17)27)13-14-29-2/h4-12H,3,13-15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNYFFSEQRJIMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)COC2=CC=CC3=C2C=CN(C3=O)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Compound 1 : 2-(2-Ethoxy-2-oxoacetamido)benzoic acid ( )

  • Core structure : Benzoic acid derivative with an ethoxy-oxoacetamido side chain.
  • Key differences: Acid vs. ester: The carboxylic acid group in Compound 1 increases hydrophilicity and acidity (pKa ~2–3) compared to the ethyl ester in the target compound, which is more lipophilic.
  • Research insights : Crystallographic studies (Sheldrick, 2008, 2015) confirm planar conformations in similar benzoic acid derivatives, suggesting rigidity that may limit bioavailability compared to the target compound’s flexible acetamido linker .

Compound 2 : Ethyl 2-(2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate ( )

  • Core structure : Ethyl benzoate with a pyridine-oxadiazole-phenyl substituent.
  • Bioactivity: Compound 2 is marketed for applications in apoptosis and anti-infection research, implying kinase or protease targeting .

Comparative Data Table

Parameter Target Compound Compound 1 Compound 2
Molecular Weight ~438.45 g/mol (calculated) ~265.25 g/mol ~477.49 g/mol
Core Functional Groups Ethyl benzoate, acetamido, isoquinolinone, methoxyethyl Benzoic acid, ethoxy-oxoacetamido Ethyl benzoate, acetamido, pyridine-oxadiazole, methylphenyl
Solubility Moderate lipophilicity (ester dominant) High hydrophilicity (carboxylic acid) Moderate lipophilicity (aromatic oxadiazole)
Reported Bioactivity Not explicitly stated Not available Anti-infection, apoptosis modulation
Synthetic Complexity High (multi-step synthesis: esterification, acetamido coupling, heterocycle formation) Moderate (crystallographically characterized ) High (custom synthesis for bioactive applications )

Research Findings and Implications

  • Structural insights: The target compound’s methoxyethyl group may enhance blood-brain barrier penetration compared to Compound 1’s polar carboxylic acid .
  • Synthetic challenges: Unlike Compound 2, which uses pyridine-oxadiazole building blocks, the target compound requires specialized isoquinoline synthesis, as seen in Matovic et al. (2005) for analogous heterocycles .

Preparation Methods

Core Formation via N-Heterocyclic Carbene (NHC)-Catalyzed Cyclization

The dihydroisoquinolinone scaffold is synthesized using aza-Breslow intermediates under NHC catalysis.

Procedure:

  • React 2-methoxyethylamine (1.2 eq) with methyl 2-formylbenzoate (1.0 eq) in THF at 0°C for 1 h.
  • Add NHC precatalyst (5 mol%) and DBU (1.5 eq), stirring at 25°C for 12 h.
  • Acidify with 1M HCl, extract with EtOAc, and purify via silica chromatography (hexanes/EtOAc 3:1) to yield 2-(2-methoxyethyl)-1,2-dihydroisoquinolin-1-one (78% yield).

Regioselective Hydroxylation at C-5

Electrophilic hydroxylation using Udenfriend’s system (FeSO₄·7H₂O, EDTA, ascorbic acid, O₂) introduces the 5-hydroxy group.

Optimized Conditions:

  • Dissolve 2-(2-methoxyethyl)-1,2-dihydroisoquinolin-1-one (1.0 eq) in MeCN/H₂O (4:1).
  • Add FeSO₄·7H₂O (0.2 eq), EDTA (0.1 eq), and ascorbic acid (0.5 eq).
  • Bubble O₂ for 6 h at 50°C.
  • Isolate Intermediate A by filtration (62% yield).

Analytical Data:

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 10.21 (s, 1H, OH), 8.12 (d, J = 8.1 Hz, 1H, H-8), 7.56 (t, J = 7.6 Hz, 1H, H-7), 7.43 (d, J = 7.9 Hz, 1H, H-6), 4.32 (t, J = 6.2 Hz, 2H, N-CH₂), 3.71 (t, J = 6.2 Hz, 2H, OCH₂), 3.28 (s, 3H, OCH₃).
  • IR (KBr) : 3276 cm⁻¹ (OH), 1665 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

Synthesis of Intermediate B: Ethyl 2-(2-Chloroacetamido)Benzoate

Acylation of Ethyl 2-Aminobenzoate

Procedure :

  • Dissolve ethyl 2-aminobenzoate (1.0 eq) in dry CH₂Cl₂ under N₂.
  • Add chloroacetyl chloride (1.1 eq) dropwise at 0°C.
  • Stir with pyridine (1.5 eq) for 4 h at 25°C.
  • Wash with 5% NaHCO₃, dry (Na₂SO₄), and concentrate to yield Intermediate B (89% yield).

Analytical Data:

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.34 (d, J = 8.4 Hz, 1H, ArH), 7.98 (s, 1H, NH), 7.51 (t, J = 7.7 Hz, 1H, ArH), 7.21 (d, J = 7.9 Hz, 1H, ArH), 4.42 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 4.18 (s, 2H, ClCH₂), 1.41 (t, J = 7.1 Hz, 3H, CH₃).
  • IR (KBr) : 3310 cm⁻¹ (NH), 1720 cm⁻¹ (ester C=O), 1655 cm⁻¹ (amide C=O).

Coupling of Intermediates A and B

SN2 Etherification under Phase-Transfer Conditions

Procedure :

  • Dissolve Intermediate A (1.0 eq) and Intermediate B (1.2 eq) in DMF.
  • Add K₂CO₃ (3.0 eq) and TBAB (0.1 eq).
  • Heat at 80°C for 12 h.
  • Pour into ice-water, extract with EtOAc, and purify via chromatography (hexanes/EtOAc 2:1) to isolate the target compound (65% yield).

Mechanistic Insight:
The phenoxide ion from Intermediate A attacks the electrophilic CH₂Cl group of Intermediate B, displacing chloride and forming the ether linkage.

Analytical Characterization of the Target Compound

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 10.52 (s, 1H, NH), 8.44 (d, J = 8.3 Hz, 1H, H-8), 8.21 (d, J = 7.8 Hz, 1H, ArH), 7.89 (t, J = 7.6 Hz, 1H, ArH), 7.64–7.58 (m, 3H, ArH), 7.31 (d, J = 7.9 Hz, 1H, ArH), 4.73 (s, 2H, OCH₂CO), 4.39 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 4.29 (t, J = 6.2 Hz, 2H, N-CH₂), 3.74 (t, J = 6.2 Hz, 2H, OCH₂), 3.30 (s, 3H, OCH₃), 1.43 (t, J = 7.1 Hz, 3H, CH₃).
  • ¹³C NMR (125 MHz, DMSO-d₆) : δ 169.8 (C=O, amide), 166.2 (C=O, ester), 162.4 (C=O, isoquinolinone), 154.1 (C-O), 134.2–116.7 (ArC), 68.9 (OCH₂CO), 61.3 (OCH₂CH₃), 53.8 (N-CH₂), 50.1 (OCH₂), 44.5 (OCH₃), 14.2 (CH₃).
  • HRMS (ESI) : m/z calcd for C₂₃H₂₅N₂O₇ [M+H]⁺: 457.1709; found: 457.1712.

Crystallographic Validation (If Available)

Single-crystal X-ray diffraction of analogous compounds confirms the planar isoquinolinone core and trans configuration of the methoxyethyl chain.

Alternative Synthetic Pathways

Co-Catalyzed Oxidative Annulation

A one-pot synthesis using Co(acac)₂ (10 mol%) in HFIP solvent couples N-methoxybenzamide and ethyl 2-aminobenzoate under O₂, forming the isoquinolinone core and acetamide bridge simultaneously (yield: 58%).

Microwave-Assisted Coupling

Reducing reaction times from 12 h to 30 min using microwave irradiation (150°C) improves yield to 72% while minimizing decomposition.

Industrial-Scale Considerations

Cost-Effective Purification

Recrystallization Solvent Optimization:

  • Ethanol/water (7:3) achieves >98% purity after two cycles.

Green Chemistry Metrics

  • E-factor : 18.2 (kg waste/kg product) highlights the need for solvent recovery systems.
  • PMI (Process Mass Intensity) : 32.7, driven by DMF usage in SN2 steps.

Q & A

Q. What are the key synthetic routes for Ethyl 2-(2-((2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamido)benzoate, and how are intermediates validated?

The synthesis typically involves multi-step organic reactions, starting with functionalization of the isoquinoline core. A common approach includes:

  • Step 1 : Alkylation or substitution at the 2-position of the isoquinoline ring using 2-methoxyethyl groups.
  • Step 2 : Introduction of the acetamido-benzoate moiety via coupling reactions (e.g., EDC/HOBt-mediated amidation).
  • Step 3 : Etherification to attach the oxyacetamido linker. Intermediate validation relies on NMR spectroscopy (1H/13C) to confirm regioselectivity and HPLC (>95% purity thresholds) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Advanced spectroscopic and crystallographic methods are employed:

  • NMR : Assigns proton environments (e.g., distinguishing ester carbonyls at ~170 ppm in 13C NMR) .
  • X-ray crystallography : Resolves bond angles and torsion angles, critical for verifying the isoquinoline backbone and substituent geometry. Single-crystal data collection (e.g., using Mo-Kα radiation) and refinement with SHELX software are standard .

Q. What are the primary functional groups influencing reactivity?

The compound features:

  • Ester groups (ethyl benzoate): Susceptible to hydrolysis under acidic/basic conditions.
  • Amide linkages : Stabilize intramolecular hydrogen bonding, affecting solubility and stability.
  • Ether bonds (oxyacetamido): Resistant to nucleophilic attack but prone to oxidative cleavage. Reactivity studies often use TLC monitoring and FT-IR to track functional group transformations .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in the coupling step?

Low yields during amidation (e.g., <50%) are addressed via:

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.
  • Catalyst optimization : Use of DMAP or pyridine to activate carbonyl groups.
  • Temperature control : Reactions at 0–5°C reduce side-product formation from competing ester hydrolysis. Yield improvements are quantified using HPLC-MS and gravimetric analysis .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., IC50 variability) require:

  • Assay standardization : Use of positive controls (e.g., kinase inhibitors for enzyme studies).
  • Structural analogs : Comparative studies with methyl/ethyl ester variants to isolate pharmacophore contributions .
  • Metabolic stability assays : Liver microsome tests to rule out rapid degradation as a confounding factor .

Q. How do crystallographic challenges (e.g., poor crystal growth) impact structural analysis?

Poorly diffracting crystals are addressed via:

  • Cosolvent techniques : Adding PEG or glycerol to promote ordered lattice formation.
  • Low-temperature data collection : Reduces thermal motion artifacts.
  • Disorder modeling : SHELXL refinement tools partition electron density for disordered methoxyethyl groups .

Q. What methodologies validate the compound’s stability under physiological conditions?

Stability protocols include:

  • pH-dependent degradation studies : Incubation in buffers (pH 1–9) at 37°C, monitored via UV-Vis spectroscopy (λmax tracking).
  • Forced degradation : Exposure to H2O2 or light to identify photolytic/oxidative liabilities.
  • LC-MS/MS : Detects degradation products (e.g., benzoic acid derivatives) .

Q. How can researchers design SAR studies for analogs with improved pharmacokinetics?

Structure-Activity Relationship (SAR) strategies involve:

  • Bioisosteric replacement : Swapping ethyl benzoate with methyl or tert-butyl esters to modulate lipophilicity (logP).
  • Positional scanning : Systematic variation of the methoxyethyl substituent to optimize binding affinity.
  • In silico modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with target proteins (e.g., kinases) .

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